2,4,5-Trimethylthiophene-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

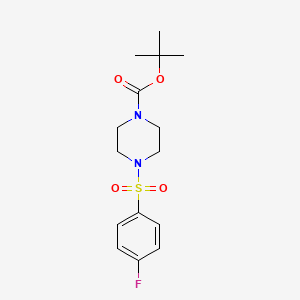

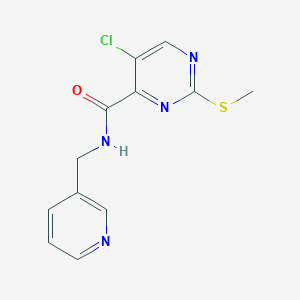

2,4,5-Trimethylthiophene-3-sulfonamide is a chemical compound with the CAS Number: 2126164-03-0 . It has a molecular weight of 205.3 and is stored at room temperature . It is a powder in physical form .

Synthesis Analysis

While specific synthesis methods for 2,4,5-Trimethylthiophene-3-sulfonamide were not found, thiophene derivatives can be synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The InChI Code for 2,4,5-Trimethylthiophene-3-sulfonamide is 1S/C7H11NO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3,(H2,8,9,10) .Physical And Chemical Properties Analysis

2,4,5-Trimethylthiophene-3-sulfonamide is a powder that is stored at room temperature . More specific physical and chemical properties were not found.科学的研究の応用

Synthesis and Biological Applications

A study by Noreen et al. (2017) outlines a facile approach for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reactions. These compounds were evaluated for their urease inhibition and hemolytic activities. The research highlighted the significant effect of substituent patterns and electronic effects on the biological activity of these compounds. One particular compound demonstrated high urease inhibition activity, suggesting potential for developing new therapeutic agents (Noreen et al., 2017).

Therapeutic Radiopharmaceuticals

Research on rhenium complexes as therapeutic agents in nuclear medicine by Perils et al. (2017) explored the interaction of sulfonamide-based dithiocarbimates with the rhenium(V) nitride core. The study aimed to prepare anionic complexes with aromatic groups, including those from sulfonamide substituents, for potential applications in molecular imaging and therapeutic areas. This work illustrates the versatility of sulfonamide derivatives in developing new radiopharmaceuticals (Perils et al., 2017).

Environmental Analysis

Silva and Lanças (2018) evaluated ionic liquids supported on silica as sorbents for online solid-phase extraction coupled with LC-MS for determining sulfonamides in bovine milk samples. This study demonstrates the application of sulfonamide analysis in environmental and food safety, showcasing the importance of analytical methods in monitoring antibiotic residues (Silva & Lanças, 2018).

Antibacterial Polyester Fabrics

A study by Hossan (2020) focused on synthesizing new sulfonamido-hydroxythiophene dyes for dyeing polyester fabrics, aiming to impart antibacterial properties to the textiles. This research highlights the potential of sulfonamide derivatives in creating functional materials with added value, such as antibacterial textiles (Hossan, 2020).

Antiproliferative Agents

Pawar et al. (2018) reported the synthesis and evaluation of thiophene-2-sulfonamide derivatives as antiproliferative agents against various cancer cell lines. This study underscores the potential of sulfonamide derivatives in cancer research, offering insights into the development of new therapeutic agents (Pawar et al., 2018).

Safety And Hazards

The safety information for 2,4,5-Trimethylthiophene-3-sulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

2,4,5-trimethylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDLNERTWFNDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1S(=O)(=O)N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethylthiophene-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride](/img/structure/B2586880.png)

![7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586881.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2586884.png)

![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2586887.png)

![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B2586889.png)

![8-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2586890.png)

![5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2586891.png)